Eleutheroside A;beta-Sitosterol beta-D-glucoside
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Overview
Description
Daucosterol, also known as β-sitosterol glucoside, is a natural phytosterol-like compound. It is the glucoside of β-sitosterol and is found in various plant species. This compound is known for its diverse pharmacological properties, including antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Daucosterol can be synthesized through the glycosylation of β-sitosterol. The reaction typically involves the use of glycosyl donors and catalysts under specific conditions to attach the glucose moiety to β-sitosterol. The process may involve steps such as protection and deprotection of functional groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of daucosterol often involves extraction from natural sources. Plants like Astragalus tanae, Acanthopanax sessiliflorus, and Centaurea resupinata are known to contain significant amounts of daucosterol. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Daucosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or for analytical purposes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize daucosterol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce daucosterol.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of daucosterol can lead to the formation of oxidized sterol derivatives, while reduction can yield reduced sterol compounds .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its therapeutic potential in treating diseases like diabetes, cancer, and neurodegenerative disorders.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits .
Mechanism of Action
Daucosterol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antidiabetic Effect: Inhibits enzymes like α-glucosidase, reducing blood glucose levels.
Anti-inflammatory Action: Modulates inflammatory cytokines and pathways.
Neuroprotective Effect: Involves decreased caspase-3 activation, increased IGF1 protein expression, and activation of the AKT signaling pathway .
Comparison with Similar Compounds
Daucosterol is similar to other phytosterols like stigmasterol, campesterol, and brassicasterol. its unique glycoside structure distinguishes it from these compounds. This structure contributes to its distinct pharmacological properties and bioavailability .
List of Similar Compounds
- Stigmasterol
- Campesterol
- Brassicasterol
- Sitosterol
Properties
Molecular Formula |
C35H60O6 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI Key |
NPJICTMALKLTFW-IFBGTAHNSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origin of Product |
United States |
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